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Compound of Interest

Compound Name: 2,2-Dichlorohexane

Cat. No.: B14673609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
dichlorohexane, a halogenated alkane of interest in various chemical and pharmaceutical

research domains. Due to the limited availability of published experimental spectra for this

specific compound, this document presents predicted spectroscopic data based on established

principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2,2-dichlorohexane.

These predictions are derived from the analysis of its chemical structure and comparison with

data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The proton NMR spectrum of 2,2-dichlorohexane is expected to show four distinct signals

corresponding to the four non-equivalent sets of protons in the molecule.
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Signal
Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

A ~ 0.9 Triplet (t) 3H -CH₃ (C6)

B ~ 1.3 Sextet 2H -CH₂- (C5)

C ~ 1.6 Quintet 2H -CH₂- (C4)

D ~ 2.0 Triplet (t) 2H -CH₂- (C3)

E ~ 1.8 Singlet (s) 3H -CH₃ (C1)

¹³C NMR (Carbon NMR)

The carbon-13 NMR spectrum is predicted to display six signals, one for each unique carbon

atom in the 2,2-dichlorohexane molecule.

Signal Chemical Shift (δ, ppm) Assignment

1 ~ 14 -CH₃ (C6)

2 ~ 22 -CH₂- (C5)

3 ~ 26 -CH₂- (C4)

4 ~ 43 -CH₂- (C3)

5 ~ 35 -CH₃ (C1)

6 ~ 90 >C(Cl)₂ (C2)

Infrared (IR) Spectroscopy
The IR spectrum of 2,2-dichlorohexane will be characterized by absorptions corresponding to

the vibrations of its constituent bonds.
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Frequency Range (cm⁻¹) Vibration Type Functional Group

2975 - 2850 C-H stretch Alkane (CH₃, CH₂)

1470 - 1430 C-H bend Alkane (CH₂)

1380 - 1370 C-H bend Alkane (CH₃)

800 - 600 C-Cl stretch Alkyl Halide

The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex

pattern of signals unique to the molecule's structure.[1] The carbon-halogen bond stretching

vibrations are particularly significant and appear in this region.[2] For C-Cl bonds, these

absorptions typically occur between 785 and 540 cm⁻¹.[3]

Mass Spectrometry (MS)
The mass spectrum of 2,2-dichlorohexane will exhibit a molecular ion peak and several

fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern

for chlorine-containing fragments.[4]
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m/z Ion Comments

154, 156, 158 [C₆H₁₂Cl₂]⁺

Molecular ion peak cluster (M,

M+2, M+4). The relative

intensities of these peaks will

be approximately 9:6:1 due to

the natural abundance of ³⁵Cl

and ³⁷Cl isotopes.[4]

119, 121 [C₆H₁₂Cl]⁺ Loss of a chlorine radical.

91, 93 [C₃H₆Cl]⁺
Fragmentation of the carbon

chain.

71 [C₅H₁₁]⁺
Loss of both chlorine atoms

and a proton.

57 [C₄H₉]⁺
Butyl cation, a common

fragment in alkanes.

43 [C₃H₇]⁺
Propyl cation, often the base

peak.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 2,2-dichlorohexane in about 0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for

chemical shift referencing.[5]

Instrumentation and Data Acquisition:
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.[5][6]

¹H NMR:

Acquire the spectrum using a standard pulse-acquire sequence.

Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.[6]

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR:

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each

carbon.

A wider spectral width (e.g., 0 to 220 ppm) is necessary.[6]

A longer acquisition time and a larger number of scans are typically required due to the

lower natural abundance and sensitivity of the ¹³C nucleus.[6]

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Sample):

Place a small drop of neat 2,2-dichlorohexane between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Mount the plates in the spectrometer's sample holder.[2]

Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy:

Ensure the ATR crystal is clean.

Place a small drop of the liquid sample directly onto the crystal.[2]

Instrumentation and Data Acquisition:
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Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Parameters:

Collect a background spectrum of the empty sample compartment or the clean ATR crystal

before running the sample.[2]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2]

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for a

volatile compound like 2,2-dichlorohexane.[7]

Inject a dilute solution of the sample into the GC.

The compound is separated from the solvent and any impurities on the GC column.

The eluted compound enters the mass spectrometer.

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In

EI, high-energy electrons bombard the sample molecules, causing them to ionize and

fragment.[8]

Mass Analysis and Detection:

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on

their mass-to-charge ratio (m/z).[9]

Detection: An electron multiplier or similar detector records the abundance of each ion.[8]

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations
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The following diagrams illustrate key concepts in the spectroscopic analysis of 2,2-
dichlorohexane.
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Caption: Workflow for Spectroscopic Analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b14673609?utm_src=pdf-body
https://www.benchchem.com/product/b14673609?utm_src=pdf-body
https://www.benchchem.com/product/b14673609?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14673609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[C₆H₁₂Cl₂]⁺˙
m/z = 154, 156, 158

[C₆H₁₂Cl]⁺
m/z = 119, 121

- Cl˙

[C₅H₁₁]⁺
m/z = 71

- 2Cl˙, - H˙

[C₄H₉]⁺
m/z = 57

- CH₂

[C₃H₇]⁺
m/z = 43

- CH₂

Click to download full resolution via product page

Caption: Predicted MS Fragmentation of 2,2-dichlorohexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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